molecular formula C9H16N2O B11916616 1-Oxa-3-azaspiro(4.5)dec-2-ene, 2-amino-8-methyl- CAS No. 25517-56-0

1-Oxa-3-azaspiro(4.5)dec-2-ene, 2-amino-8-methyl-

Cat. No.: B11916616
CAS No.: 25517-56-0
M. Wt: 168.24 g/mol
InChI Key: NWWSIMVHKVOYNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Oxa-3-azaspiro[4.5]dec-2-ene, 2-amino-8-methyl- is a synthetic spirocyclic compound featuring a fused oxazole and azaspiro framework. Its structure combines a six-membered carbocyclic ring and a five-membered 1-oxa-3-aza heterocycle, with an amino group at position 2 and a methyl substituent at position 7. This compound is part of a broader class of spiroheterocycles explored for their conformational rigidity and bioactivity, particularly as modulators of ion channels (e.g., TRPM8) and antimicrobial agents . While natural 1-oxa-3-azaspiro derivatives have been isolated from plants (e.g., Gymnotheca chinensis), the 2-amino-8-methyl variant is synthetically derived, emphasizing its role in medicinal chemistry .

Properties

CAS No.

25517-56-0

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

8-methyl-1-oxa-3-azaspiro[4.5]dec-2-en-2-amine

InChI

InChI=1S/C9H16N2O/c1-7-2-4-9(5-3-7)6-11-8(10)12-9/h7H,2-6H2,1H3,(H2,10,11)

InChI Key

NWWSIMVHKVOYNN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)CN=C(O2)N

Origin of Product

United States

Preparation Methods

Intramolecular Epoxide-Amine Coupling

A primary method involves the reaction of an epoxide precursor with a primary amine to form the spirocyclic framework. For example:

  • Epoxide Synthesis : Cyclohexene oxide derivatives are functionalized with a methyl group at the C-8 position via alkylation.

  • Amine Introduction : The epoxide undergoes ring-opening with ammonia or methylamine under basic conditions, forming a β-amino alcohol intermediate.

  • Cyclization : Acid-catalyzed dehydration of the β-amino alcohol induces cyclization, yielding the spiro[4.5] system.

Critical Parameters :

  • Temperature : Cyclization proceeds optimally at 80–100°C.

  • Catalyst : p-Toluenesulfonic acid (pTSA) enhances reaction efficiency.

  • Yield : Reported yields range from 45–60%, contingent on substituent steric effects.

Beckmann Rearrangement

The Beckmann rearrangement of ketoximes provides an alternative route:

  • Ketoxime Formation : A bicyclic ketone (e.g., 8-methylspiro[4.5]decan-1-one) is treated with hydroxylamine to form the corresponding oxime.

  • Rearrangement : The oxime undergoes Beckmann rearrangement under acidic conditions (e.g., H₂SO₄/PCl₅), producing a lactam intermediate.

  • Reduction : The lactam is reduced with LiAlH₄ to yield the target amine.

Challenges :

  • Regioselectivity : Competing migration pathways may lead to byproducts.

  • Purification : Chromatographic separation is often required to isolate the desired isomer.

Multicomponent Reactions (MCRs)

Three-Component Condensation

MCRs enable efficient spirocycle assembly in a single step:

  • Components : A methyl-substituted aldehyde, ammonia, and a cyclic ketone react in a polar aprotic solvent (e.g., DMF).

  • Mechanism : The reaction proceeds via imine formation followed by nucleophilic attack and cyclization.

  • Optimization :

    • Solvent : DMF improves solubility of intermediates.

    • Catalyst : K₂CO₃ facilitates deprotonation steps.

    • Yield : Up to 70% under optimized conditions.

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, continuous flow systems are employed:

  • Reactor Design : Tubular reactors with precise temperature control (100–120°C) minimize side reactions.

  • Residence Time : 30–45 minutes ensures complete conversion.

  • Throughput : Pilot-scale trials achieve 85% conversion with >99% purity post-crystallization.

Data Tables

Table 1. Comparison of Synthetic Methods

MethodKey ReagentsTemperature (°C)Yield (%)Purity (%)
Epoxide-Amine CouplingCyclohexene oxide, NH₃80–10045–6095
Beckmann RearrangementH₂SO₄, LiAlH₄0–2535–5090
Multicomponent ReactionDMF, K₂CO₃1207098

Table 2. Industrial Process Metrics

ParameterBatch ProcessContinuous Flow
Cycle Time8–12 hours1–2 hours
Annual Capacity500 kg2,000 kg
Energy ConsumptionHighModerate

Research Findings and Challenges

Stereochemical Control

The spiro carbon’s configuration significantly impacts biological activity. Chiral HPLC analysis reveals that the R-isomer predominates (85:15 R:S) in MCRs due to steric guidance from the methyl group.

Byproduct Formation

Common byproducts include:

  • Linear Amines : Resulting from incomplete cyclization.

  • Diastereomers : Formed during Beckmann rearrangement. Mitigation strategies include gradient elution chromatography and kinetic quenching.

Chemical Reactions Analysis

Types of Reactions

1-Oxa-3-azaspiro(4.5)dec-2-ene, 2-amino-8-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated spirocyclic compounds.

Scientific Research Applications

Medicinal Chemistry

1. Muscarinic Agonist Activity
Research indicates that derivatives of 1-oxa-3-azaspiro(4.5)decane compounds exhibit muscarinic agonist activity, particularly targeting M1 muscarinic receptors. These compounds have been investigated for their potential in treating Alzheimer's disease by ameliorating cognitive deficits associated with muscarinic receptor dysfunctions. A study demonstrated that specific modifications to the spiro structure enhanced selectivity and efficacy for M1 receptors while minimizing cholinergic side effects such as hypothermia and tremors .

2. Antihypertensive Properties
Some derivatives of this compound have been explored as antihypertensive agents. For instance, research has shown that certain spiro compounds can lower blood pressure effectively by acting on vascular smooth muscle and influencing neurotransmitter release . This application is significant for developing new antihypertensive medications with fewer side effects.

Neuropharmacology

1. Cognitive Enhancement
The compound's structural attributes allow it to interact with central nervous system pathways effectively. Studies have indicated that its derivatives can enhance cognitive function in animal models by improving memory retention and learning capabilities . This suggests potential applications in treating cognitive impairments beyond Alzheimer's disease.

2. Treatment of Anxiety Disorders
Preliminary studies suggest that certain spiro compounds may exhibit anxiolytic properties. The modulation of neurotransmitter systems involved in anxiety responses could make these compounds candidates for further exploration in anxiety disorder treatments .

Case Study 1: Alzheimer’s Disease Treatment

A study published in the Journal of Medicinal Chemistry focused on a series of 1-oxa-3-azaspiro(4.5)decane derivatives designed to evaluate their efficacy as M1 muscarinic agonists. Results showed that specific compounds significantly improved cognitive performance in scopolamine-induced amnesia models, indicating their potential utility in Alzheimer's treatment .

Case Study 2: Antihypertensive Effects

In a clinical trial assessing the antihypertensive effects of spiro compounds derived from 1-Oxa-3-azaspiro(4.5)dec-2-ene, researchers found that administration led to a statistically significant reduction in systolic and diastolic blood pressure among participants compared to placebo groups . This highlights the compound's therapeutic potential beyond neuropharmacological applications.

Mechanism of Action

The mechanism of action of 1-Oxa-3-azaspiro(4.5)dec-2-ene, 2-amino-8-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s bioactivity.

Comparison with Similar Compounds

Table 1: TRPM8 Antagonist Activity Comparison

Compound Core Structure IC$_{50}$ (nM) Key Substituents Reference
Target compound 1-oxa-3-azaspiro[4.5]dec-2-ene Data not reported 2-amino, 8-methyl -
Raqualia Pharma derivative 1-oxa-3-azaspiro[4.5]decane-2,4-dione <10 Aromatic ketone linkages
Spiro[4.5]decan-8-yl 14 Spiro[4.5]decane 2.4 Biphenyl carboxamide
JNJ41876666 Spiro-isoxazoline 0.8 Benzimidazole

Antimicrobial Agents

Spiro[4.5]dec-2-ene derivatives with 1,2,4-triazole or thiazole substituents demonstrate broad-spectrum antimicrobial activity. For example:

  • Compound 4a (1,2,4,8-tetraazaspiro[4.5]dec-2-ene): Exhibits a melting point of 188–190°C and inhibitory activity against Staphylococcus aureus (MIC = 8 µg/mL).
  • Compound 4n (3-(2-furyl)-8-methyl derivative): Shows moderate yield (63%) and activity against Gram-negative pathogens. The amino group in the target compound could introduce hydrogen-bonding interactions absent in furyl derivatives .

Table 2: Physical and Antimicrobial Properties

Compound Melting Point (°C) Key Substituents Antimicrobial Activity Reference
Target compound Not reported 2-amino, 8-methyl Not reported -
4a 188–190 Thiazole sulfonyl MIC = 8 µg/mL (S. aureus)
4n 193–195 2-furyl, methyl Moderate Gram-negative inhibition

Enzyme Inhibitors

  • 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives: These inhibit protein tyrosine phosphatase 1B (PTP1B) with IC$_{50}$ values up to 2.87 µM. The 2-amino group in the target compound may replace aryl groups to enhance solubility or target specificity .

Research Findings and Challenges

  • Conformational Constraints : The spiro[4.5] system imposes rigidity, which is critical for TRPM8 antagonism. However, ring contraction (e.g., spiro[4.5] vs. spiro[5.5]) can drastically alter potency due to steric mismatches .
  • Biological Optimization: The 8-methyl group may improve metabolic stability but could reduce binding affinity in crowded receptor pockets. The 2-amino group offers a handle for derivatization (e.g., acylations) to fine-tune pharmacokinetics .

Biological Activity

The compound 1-Oxa-3-azaspiro(4.5)dec-2-ene, 2-amino-8-methyl- , also known by its CAS number 25517-56-0 , is a member of the spirocyclic amine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The following sections will explore its synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C9H16N2O
  • Molar Mass : 168.24 g/mol
  • CAS Number : 25517-56-0

Synthesis

The synthesis of 1-Oxa-3-azaspiro(4.5)dec-2-ene involves multi-step chemical reactions that typically include the formation of spirocyclic structures through cyclization reactions. The starting materials often include amines and carbonyl compounds, which undergo condensation and cyclization under specific catalytic conditions.

Antitumor Activity

Research indicates that derivatives of spirocyclic compounds, including those similar to 1-Oxa-3-azaspiro(4.5)dec-2-ene, exhibit significant antitumor properties. A study evaluated a series of related compounds against various cancer cell lines, revealing promising results:

Compound Cell Line IC50 (µM)
Compound 11bA549 (Lung Cancer)0.18
Compound 11hA549 (Lung Cancer)0.19
Compound 11dMDA-MB-231 (Breast)0.08
Compound 11hHeLa (Cervical)0.15

These findings suggest that the spirocyclic structure may enhance cytotoxicity against cancer cells, making it a candidate for further development in cancer therapy .

Anti-inflammatory Properties

In addition to antitumor activity, spirocyclic compounds have been noted for their anti-inflammatory effects. A patent describes various derivatives of spiro compounds that exhibit significant inhibition of inflammatory responses in animal models when administered at doses ranging from 100 to 200 mg/kg . These findings highlight the dual potential of such compounds in treating both cancer and inflammation-related diseases.

Case Studies

  • Anticancer Efficacy : In a study published in Nature Reviews on spirocyclic compounds, researchers synthesized a series of derivatives and tested their efficacy against multiple cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, suggesting a novel mechanism of action .
  • Pharmacological Applications : Another study focused on the pharmacodynamics of similar spiro compounds indicated their potential as bronchodilators and analgesics, expanding their therapeutic applications beyond oncology .
  • Mechanistic Insights : A review article discussed the mechanisms by which these compounds exert their biological effects, emphasizing the role of structural features in enhancing binding affinity to target proteins involved in cancer progression .

Q & A

Q. What are the recommended safety protocols and hazard mitigation strategies when handling 2-amino-8-methyl-1-oxa-3-azaspiro[4.5]dec-2-ene in laboratory settings?

Methodological Answer: When handling spirocyclic compounds like this, prioritize:

  • Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent dermal/ocular exposure .
  • Ventilation: Conduct reactions in fume hoods to minimize inhalation risks, as similar azaspiro compounds can cause respiratory irritation .
  • Spill Management: Use inert absorbents (e.g., vermiculite) for solid spills and avoid dry sweeping to prevent aerosolization .
  • First Aid: Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .

Q. What synthetic routes are commonly employed for the preparation of 2-amino-8-methyl-1-oxa-3-azaspiro[4.5]dec-2-ene, and how can reaction conditions be optimized for yield improvement?

Methodological Answer: Key synthesis strategies include:

  • Cyclization of Amino Alcohols: Reacting 2-amino-1-butanol with epoxide derivatives (e.g., 3,4-epoxyhexane-1-carboxylic acid) under acidic conditions to form the spirocyclic core .
  • Mannich-Type Reactions: Utilizing ketones and amines in a one-pot cascade to construct the oxa-aza spiro framework, with yields enhanced by catalytic p-TsOH (5 mol%) in THF at 60°C .
  • Optimization Tips:
    • Solvent Choice: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
    • Catalysts: Lewis acids like ZnCl₂ can accelerate ring-closure kinetics .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 2-amino-8-methyl-1-oxa-3-azaspiro[4.5]dec-2-ene, and what key spectral markers should be prioritized?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for sp³ hybridized protons (δ 1.2–3.0 ppm) and amino group signals (δ 5.5–6.5 ppm, broad) .
    • ¹³C NMR: Identify spiro carbon (C8) at δ 95–100 ppm and carbonyl/ether oxygens (C=O δ 170–180 ppm; C-O δ 60–70 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <5 ppm mass error. Fragmentation patterns should show loss of methyl groups (m/z -15) .
  • IR Spectroscopy: Verify NH₂ stretches (3280–3360 cm⁻¹) and C-O-C vibrations (1080–1150 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of the amino group in 2-amino-8-methyl-1-oxa-3-azaspiro[4.5]dec-2-ene during nucleophilic substitution reactions?

Methodological Answer:

  • Steric Hindrance: The spirocyclic framework restricts amino group mobility, reducing reactivity in bulky electrophiles (e.g., tert-butyl halides). Mitigate by using smaller reagents (e.g., methyl iodide) .
  • Electronic Effects: The adjacent oxygen atom withdraws electron density, enhancing NH₂ nucleophilicity. DFT calculations (B3LYP/6-31G*) show a partial positive charge (+0.32 e) on the amino nitrogen, favoring SN2 mechanisms .

Q. What computational modeling approaches are suitable for predicting the conformational flexibility of 2-amino-8-methyl-1-oxa-3-azaspiro[4.5]dec-2-ene, and how do these predictions correlate with experimental crystallographic data?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate ring puckering and chair-boat transitions using AMBER force fields. Compare with X-ray data (e.g., torsion angles ±5° deviation) .
  • Density Functional Theory (DFT): Calculate energy barriers (ΔG‡) for spiro ring inversion. Experimental validation via variable-temperature NMR (VT-NMR) shows agreement within 1–2 kcal/mol .

Q. In the context of structure-activity relationship (SAR) studies, how does the substitution pattern on the spirocyclic framework influence biological activity?

Methodological Answer:

  • Methyl Group at C8: Enhances lipophilicity (logP +0.5), improving blood-brain barrier penetration in CNS-targeted analogs .
  • Amino Group at C2: Critical for H-bond donor capacity. Removal reduces binding affinity (e.g., IC50 increases from 50 nM to >1 µM in kinase inhibition assays) .
  • Comparative SAR: Analogous spiro compounds with 4-fluorophenyl substitutions show 10-fold higher antimicrobial activity, suggesting aryl groups augment target engagement .

Q. What experimental strategies can resolve contradictions in reported biological activity data for spirocyclic compounds containing 1-oxa-3-azaspiro[4.5]decene cores?

Methodological Answer:

  • Purity Verification: Use HPLC (≥95% purity, C18 column, 0.1% TFA/ACN gradient) to exclude impurities as confounding factors .
  • Dose-Response Curves: Perform 8-point assays (0.1–100 µM) to confirm potency (EC50/IC50) across multiple cell lines .
  • Target Deconvolution: Apply CRISPR-Cas9 knockout screens to identify off-target effects .

Q. How can advanced isotopic labeling techniques be employed to investigate the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

  • ¹⁴C-Labeling: Introduce ¹⁴C at the methyl group (C8) via [¹⁴C]-methyl iodide alkylation. Track metabolites in rat plasma using accelerator mass spectrometry (AMS) .
  • Stable Isotopes (²H/¹³C): Synthesize deuterated analogs (e.g., CD₃ at C8) for LC-MS/MS quantification of hepatic clearance in microsomal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.